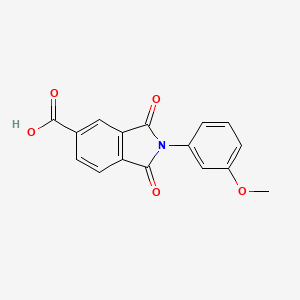
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
Descripción general
Descripción
“N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound with the molecular formula C12H15N3 . It is also known by other names such as “Benzenemethanamine, N-methyl-3-(1H-pyrazol-1-ylmethyl)-” and "N-methyl-1-[3-(pyrazol-1-ylmethyl)phenyl]methanamine" .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be represented by the InChI string “InChI=1S/C12H15N3/c1-13-9-11-4-2-5-12(8-11)10-15-7-3-6-14-15/h2-8,13H,9-10H2,1H3” and the Canonical SMILES string "CNCC1=CC(=CC=C1)CN2C=CC=N2" .Physical And Chemical Properties Analysis
“N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine” has a molecular weight of 201.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 4 . The Topological Polar Surface Area is 29.8 Ų .Aplicaciones Científicas De Investigación
Chemical Inhibition and Metabolic Pathways
One significant area of application is the study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, emphasizing the importance of such compounds in deciphering the metabolic pathways and potential drug-drug interactions (Khojasteh et al., 2011). The selectivity and potency of chemical inhibitors like N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine derivatives could play a crucial role in understanding the metabolism of various drugs, thereby aiding in the prediction of drug interactions.
Synthetic and Medicinal Chemistry
Furthermore, the realm of synthetic and medicinal chemistry has seen the utilization of methyl-substituted pyrazoles, including derivatives of the compound , showcasing a broad spectrum of biological activities. The synthetic approaches and medical significances of these derivatives have been thoroughly reviewed, revealing their potential as potent medicinal scaffolds (Sharma et al., 2021). This highlights the compound's versatility and its derivatives' role in generating new leads with high efficacy in medicinal chemistry.
Heterocyclic Chemistry and Material Science
Another avenue of research involves the exploration of pyrazole derivatives in the development of new anticancer agents, underlining the heterocyclic compound's role in pharmaceutical chemistry and its multifunctional applications (Ray et al., 2022). This indicates the compound's significance in crafting molecules with essential biological effects on anticancer activity.
Biopolymer Modification
The chemical modification of xylan into biopolymer ethers and esters, incorporating pyrazole derivatives, showcases the application of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine in creating specific properties for biopolymers, suggesting its use in drug delivery applications (Petzold-Welcke et al., 2014).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, including those derived from pyrazole scaffolds, illustrates the compound's application in the creation of novel optoelectronic materials (Lipunova et al., 2018). This highlights its potential in the development of electronic devices and luminescent elements.
Direcciones Futuras
The future directions for the study of “N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine and other fields. Given the diverse biological activities exhibited by pyrazole derivatives, these compounds may hold promise for the development of new therapeutic agents .
Propiedades
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPVJGJXALONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NN(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640339 | |
| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910037-12-6 | |
| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)










![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)